

# Oral Administration of Fosfestrol Sodium in Preclinical Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: Fosfestrol Sodium

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## Introduction

**Fosfestrol sodium**, a synthetic, water-soluble phosphate ester of diethylstilbestrol (DES), has been utilized in the management of castration-resistant prostate cancer (CRPC).[1][2][3] It functions as a prodrug, being rapidly hydrolyzed in vivo to the active estrogenic agent, diethylstilbestrol.[1] DES, in turn, exerts its effects through multiple mechanisms, including the suppression of testosterone levels and potential direct cytotoxic effects on prostate tissue.[1] Despite its efficacy, the oral administration of **Fosfestrol sodium** is challenged by poor water solubility and low bioavailability.[4]

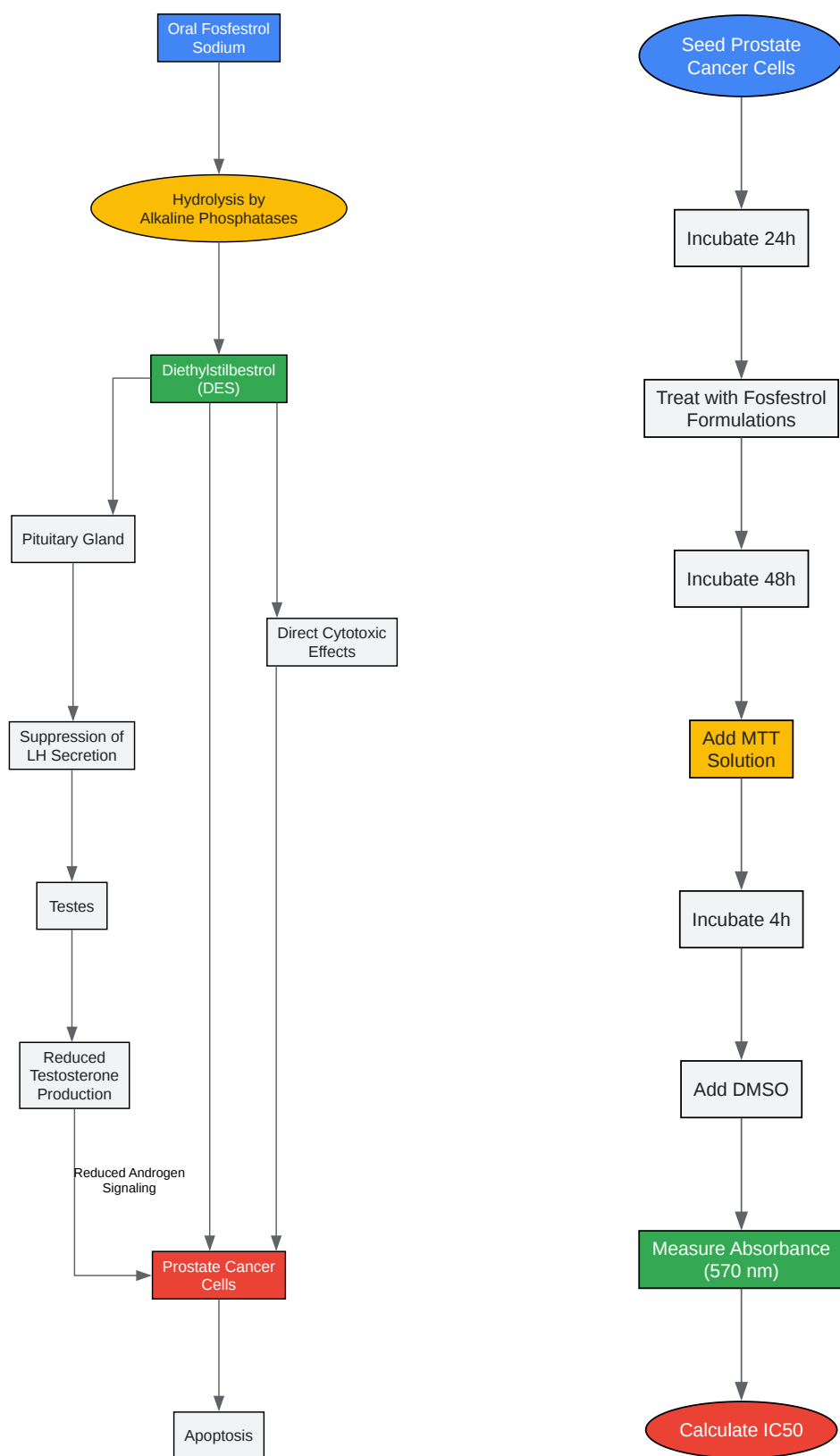
These application notes provide a comprehensive overview of preclinical research methodologies for evaluating the oral delivery of **Fosfestrol sodium**. The protocols and data presented are synthesized from recent studies aimed at enhancing its oral bioavailability and anticancer potential through advanced drug delivery systems.

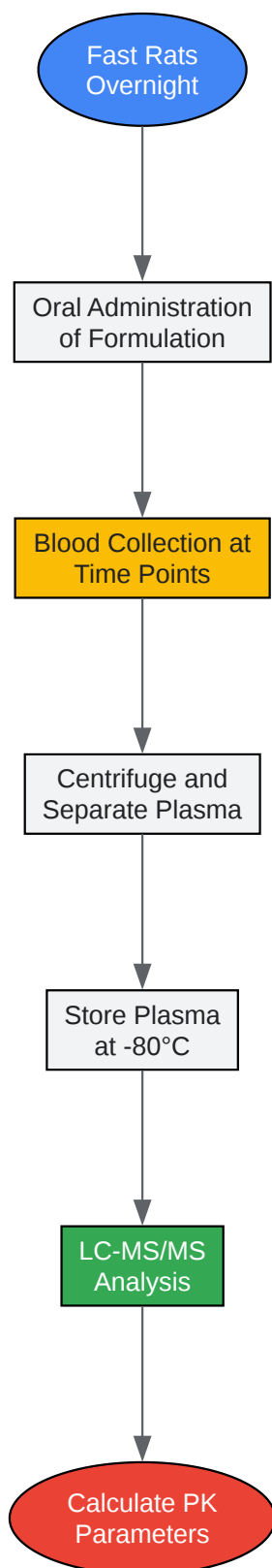
## Mechanism of Action

Fosfestrol acts as a prodrug of diethylstilbestrol (DES), a potent estrogen receptor agonist. Its primary mechanism in prostate cancer treatment involves suppressing the hypothalamic-

pituitary-gonadal axis, leading to a significant reduction in testosterone levels to castrate range.

[1] Additionally, DES is believed to have direct cytotoxic effects on prostate cancer cells.





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